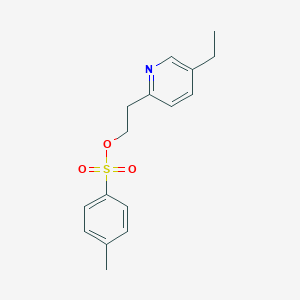

5-Ethyl-2-pyridineethanol Tosylate

Description

Significance in Heterocyclic Chemistry and Pyridine (B92270) Scaffold Research

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in chemistry and biology. The pyridine scaffold, a six-membered heterocyclic ring containing one nitrogen atom, is a particularly prominent structure found in a vast array of natural products and synthetic compounds with diverse biological activities. The presence of the pyridine moiety in 5-Ethyl-2-pyridineethanol Tosylate makes it a significant subject of research within heterocyclic chemistry.

Strategic Utility as a Synthon in Complex Molecule Synthesis

In the realm of organic synthesis, the strategic disconnection of a complex target molecule into simpler, readily available starting materials is a fundamental concept. These simpler fragments are known as synthons. This compound serves as a crucial synthon, providing a pre-functionalized pyridine ring that can be readily incorporated into larger molecular frameworks. The tosylate group is an excellent leaving group, facilitating nucleophilic substitution reactions, a cornerstone of synthetic organic chemistry.

Role as a Key Intermediate in Medicinal Chemistry Research

The true significance of this compound lies in its role as a key intermediate in the synthesis of medicinally important compounds. clearsynth.comsarex.com It is a pivotal component in the preparation of various active pharmaceutical ingredients (APIs), most notably those with applications in metabolic disorders and infectious diseases. sarex.comumich.edu Its utility in constructing the core structures of these drugs underscores its importance in the field of medicinal chemistry. sarex.com

Structure

3D Structure

Properties

IUPAC Name |

2-(5-ethylpyridin-2-yl)ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3S/c1-3-14-6-7-15(17-12-14)10-11-20-21(18,19)16-8-4-13(2)5-9-16/h4-9,12H,3,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOKOJAMQAAPMRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(C=C1)CCOS(=O)(=O)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10460656 | |

| Record name | 2-(5-Ethyl-2-pyridyl)ethyl Tosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10460656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144809-27-8 | |

| Record name | 2-(5-Ethyl-2-pyridyl)ethyl Tosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10460656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical and Physical Properties

5-Ethyl-2-pyridineethanol Tosylate is formally known as 2-(5-ethylpyridin-2-yl)ethyl 4-methylbenzenesulfonate. clearsynth.comlgcstandards.com It is a colorless to brown solid at room temperature. cymitquimica.com The table below summarizes some of its key chemical and physical properties.

| Property | Value |

| CAS Number | 144809-27-8 |

| Molecular Formula | C16H19NO3S |

| Molecular Weight | 305.39 g/mol |

| Appearance | Colourless To Brown |

| InChI Key | XOKOJAMQAAPMRF-UHFFFAOYSA-N |

| SMILES | CCC1=CN=C(C=C1)CCOS(=O)(=O)C2=CC=C(C)C=C2 |

This data is compiled from multiple sources. lgcstandards.comcymitquimica.com

Synthesis and Manufacturing

The synthesis of 5-Ethyl-2-pyridineethanol Tosylate typically involves the reaction of 5-Ethyl-2-pyridineethanol with a tosylating agent, such as p-toluenesulfonyl chloride, in the presence of a base. A common procedure involves dissolving (5-ethyl-2-pyridyl)ethanol (B8762844) in a suitable solvent like methylene (B1212753) chloride, followed by the addition of a base such as triethylamine (B128534). Methanesulfonyl chloride or a similar sulfonating agent is then added dropwise under controlled temperature conditions. google.com The reaction mixture is stirred for a period to ensure complete conversion. After the reaction, the mixture is typically washed with water and a saturated aqueous solution of sodium hydrogencarbonate to remove any unreacted starting materials and byproducts. The organic layer is then dried, and the solvent is removed under reduced pressure to yield the final product. This method is adaptable for large-scale industrial production. google.com

Advanced Synthetic Applications and Derivatization Strategies

Application in the Synthesis of Thiazolidinedione Analogs

5-Ethyl-2-pyridineethanol Tosylate serves as a key building block in the multi-step synthesis of thiazolidinedione derivatives, a class of compounds with significant therapeutic applications.

Role as an Intermediate in Pioglitazone (B448) Synthesis and its Analogs

The compound is a well-established intermediate in the preparation of Pioglitazone. cymitquimica.com The synthesis involves the reaction of 2-(5-ethyl-2-pyridyl)ethanol with tosyl chloride (Ts-Cl) to form the corresponding tosylate, this compound. This tosylate is then condensed with 4-hydroxybenzaldehyde. This reaction yields the crucial aryl ether intermediate, 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde. google.com

This ether is subsequently condensed with thiazolidine-2,4-dione, followed by a reduction step to yield the final Pioglitazone structure. The tosylate group serves as an excellent leaving group, facilitating the key etherification step with 4-hydroxybenzaldehyde, which is fundamental to constructing the Pioglitazone backbone.

Derivatization of 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde

The intermediate, 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde, is not limited to the synthesis of Pioglitazone but also acts as a versatile lead molecule for creating diverse chemical libraries. researchgate.netlgcstandards.comepa.gov Its aldehyde functional group is a reactive handle for a multitude of chemical transformations, allowing for the introduction of various structural motifs. Researchers have utilized this aldehyde to synthesize novel series of chalcones, pyrimidines, and amides to explore their potential pharmacological activities. researchgate.net The molecular structure of this intermediate has been a subject of study, with its oxime derivative being characterized to understand its reactive properties and potential for further cycloaddition reactions. researchgate.netresearchgate.net

Development of Novel Heterocyclic Scaffolds and Chemical Libraries

The strategic use of 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde, derived from the title tosylate, has enabled the development of extensive libraries of heterocyclic compounds.

Synthesis of Chalcone Derivatives

A significant application involves the synthesis of chalcones, which are known to exhibit a wide range of biological activities. researchgate.net Chalcones are typically synthesized via the Claisen-Schmidt condensation. rasayanjournal.co.innih.gov In a specific study, a series of novel chalcones (4a-o) were prepared by reacting 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde with various substituted acetophenones in methanol (B129727) in the presence of a sodium hydroxide (B78521) solution. researchgate.net The reaction mixture was stirred for 10-12 hours at room temperature. researchgate.net

Table 1: Examples of Synthesized Chalcone Derivatives

| Compound ID | R | R1 | R2 | R3 | R4 |

|---|---|---|---|---|---|

| 4a | H | H | H | H | H |

| 4b | H | H | OCH3 | H | H |

| 4c | Cl | H | Cl | H | H |

| 4d | H | H | Cl | H | H |

| 4e | H | H | F | H | H |

| 4f | H | H | NO2 | H | H |

| 4g | H | H | OH | H | H |

Data sourced from a study on the synthesis of novel chalcones, pyrimidines, and amide derivatives. researchgate.net

Preparation of Pyrimidine (B1678525) Derivatives

The synthesized chalcones serve as precursors for the construction of pyrimidine-containing molecules. researchgate.net Pyrimidines are a core structure in many biologically active compounds, including nucleic acids. researchgate.net The pyrimidine derivatives (5a-o) were synthesized through the reaction of the corresponding chalcones (4a-o) with guanidine (B92328) nitrate. researchgate.net The reaction was conducted using sodium ethoxide in ethanol (B145695). researchgate.net

Table 2: Examples of Synthesized Pyrimidine Derivatives from Chalcones

| Compound ID | R | R1 | R2 | R3 | R4 |

|---|---|---|---|---|---|

| 5a | H | H | H | H | H |

| 5b | H | H | OCH3 | H | H |

| 5c | Cl | H | Cl | H | H |

| 5d | H | H | Cl | H | H |

| 5e | H | H | F | H | H |

| 5f | H | H | NO2 | H | H |

| 5g | H | H | OH | H | H |

Data sourced from a study on the synthesis of novel chalcones, pyrimidines, and amide derivatives. researchgate.net

Construction of Amide Derivatives

To further expand the chemical diversity, the pyrimidine derivatives were converted into amide derivatives. researchgate.net Amide bonds are fundamental in peptide and protein chemistry. The synthesis of amide derivatives (6a-o) was achieved by reacting the pyrimidine compounds (5a-o) with benzoyl chloride. researchgate.net This transformation introduces an additional aromatic ring and an amide linkage, significantly altering the molecule's structural and electronic properties. researchgate.net

Table 3: Examples of Synthesized Amide Derivatives from Pyrimidines

| Compound ID | R | R1 | R2 | R3 | R4 |

|---|---|---|---|---|---|

| 6a | H | H | H | H | H |

| 6b | H | H | OCH3 | H | H |

| 6c | Cl | H | Cl | H | H |

| 6d | H | H | Cl | H | H |

| 6e | H | H | F | H | H |

| 6f | H | H | NO2 | H | H |

| 6g | H | H | OH | H | H |

Data sourced from a study on the synthesis of novel chalcones, pyrimidines, and amide derivatives. researchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Pioglitazone |

| 2-(5-ethyl-2-pyridyl)ethanol |

| Tosyl chloride (Ts-Cl) |

| 4-hydroxybenzaldehyde |

| 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde |

| Thiazolidine-2,4-dione |

| Guanidine nitrate |

| Benzoyl chloride |

| Sodium hydroxide |

| Methanol |

| Ethanol |

Integration into Click Chemistry Methodologies

Click chemistry, a concept introduced by K. Barry Sharpless, emphasizes the use of highly efficient and reliable reactions that proceed under mild conditions with high yields and selectivity. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the facile formation of 1,2,3-triazole linkages. nih.govresearchgate.net this compound serves as an excellent precursor for engaging in this powerful ligation chemistry.

The conversion of this compound into its corresponding azide (B81097), 2-(5-ethylpyridin-2-yl)ethyl azide, is a critical step to enable its participation in click chemistry. The tosylate group is an excellent leaving group, readily displaced by nucleophiles. The substitution of the tosylate with an azide ion is typically achieved through a classic SN2 reaction. google.com

The reaction is generally carried out by treating the tosylate with an excess of sodium azide (NaN₃) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). The choice of solvent is crucial as it needs to dissolve both the organic tosylate and the inorganic azide salt. The reaction temperature can be varied, but it is often performed at elevated temperatures to ensure a reasonable reaction rate. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

A typical reaction protocol is outlined in the table below:

| Reactant | Reagent | Solvent | Temperature | Reaction Time | Product |

| This compound | Sodium Azide (NaN₃) | DMF or DMSO | 60-100 °C | 4-24 hours | 2-(5-ethylpyridin-2-yl)ethyl azide |

Upon completion, the desired azide can be isolated through standard workup procedures, which typically involve quenching the reaction with water and extracting the product into an organic solvent. Purification is often achieved by column chromatography. The successful formation of the azide can be confirmed by spectroscopic methods, particularly by the characteristic azide stretch in the IR spectrum around 2100 cm⁻¹. chemrxiv.org

The ability to readily form the azide derivative of this compound makes it a valuable building block for combinatorial chemistry and the synthesis of compound libraries. mdpi.comimperial.ac.uknih.gov The CuAAC reaction's high efficiency, broad functional group tolerance, and straightforward purification make it ideal for the rapid assembly of a large number of diverse molecules. nih.govresearchgate.netjenabioscience.comnih.govnih.gov

By reacting 2-(5-ethylpyridin-2-yl)ethyl azide with a library of terminal alkynes, a diverse collection of 1,4-disubstituted 1,2,3-triazoles, each bearing the 2-(5-ethylpyridin-2-yl)ethyl moiety, can be generated. This approach allows for the systematic exploration of the chemical space around the pyridine (B92270) scaffold, which is a common motif in many biologically active compounds. nih.govwikipedia.org

The general scheme for the combinatorial synthesis is as follows:

This strategy has been successfully employed for the discovery of new functional metal complexes and potential therapeutic agents. mdpi.com The resulting library of triazole-pyridine hybrids can be screened for various biological activities, such as antimicrobial or anticancer properties.

Stereoselective Transformations and Chiral Auxiliary Applications

The development of methods for the enantioselective synthesis of complex molecules is a major focus in modern organic chemistry. While this compound itself is achiral, it can be a precursor to chiral derivatives or be used in conjunction with chiral auxiliaries to control the stereochemical outcome of reactions. researchgate.netresearchgate.net

Derivatives of 5-Ethyl-2-pyridineethanol can be employed in enantioselective synthesis. For instance, chiral ligands for asymmetric catalysis can be synthesized from pyridine ethanol derivatives. nih.govchinesechemsoc.org The pyridine nitrogen and the hydroxyl group (or a derivative thereof) can act as coordination sites for a metal center, and by introducing chirality into the ligand backbone, enantioselective transformations can be achieved.

While direct use of a chiral derivative of this compound as a chiral auxiliary is not extensively documented, the principle of using chiral pyridine-containing ligands is well-established. nih.gov For example, a chiral version of 5-Ethyl-2-pyridineethanol could be prepared and used to synthesize chiral ligands for various asymmetric reactions, such as hydrogenations or C-C bond-forming reactions.

The quinuclidine (B89598) scaffold is a key structural feature in many natural products and pharmaceutically active compounds. nih.gov The development of enantioselective methods for the synthesis of chiral quinuclidine analogues is therefore of significant interest. nih.gov

While there is no direct report on the use of this compound for the synthesis of chiral quinuclidine analogues, the pyridine ring present in the molecule can be seen as a synthetic handle for the construction of such bicyclic systems. For instance, a synthetic route could be envisioned where the pyridine ring is first reduced to a piperidine, which can then undergo further transformations to form the quinuclidine core.

The introduction of chirality could be achieved through various strategies, including the use of a chiral reducing agent for the pyridine ring reduction or by employing a chiral auxiliary attached to the ethyl side chain. The development of such a synthetic route would provide access to a novel class of chiral quinuclidine analogues with potential applications in drug discovery.

Elucidation of Reaction Mechanisms for Tosylate-Involved Transformations

The primary transformations involving this compound are centered around the nucleophilic substitution at the carbon atom attached to the tosylate group. The tosylate anion (p-toluenesulfonate) is a highly stable species due to resonance delocalization of its negative charge, making it an excellent leaving group.

The formation of this compound itself proceeds from the corresponding alcohol, 5-Ethyl-2-pyridineethanol, and p-toluenesulfonyl chloride (TsCl) in the presence of a base, typically pyridine. youtube.com The mechanism of this reaction involves the nucleophilic attack of the alcohol's hydroxyl group on the electrophilic sulfur atom of TsCl. Pyridine serves to neutralize the hydrochloric acid byproduct. reddit.comyoutube.com Importantly, this reaction does not affect the stereochemistry at the carbon bearing the hydroxyl group, as the C-O bond is not broken. youtube.comlibretexts.orglibretexts.org

Once formed, the tosylate is a prime substrate for nucleophilic substitution reactions (SN2). In an SN2 reaction, a nucleophile attacks the carbon atom bearing the tosylate group from the side opposite to the leaving group, in a "backside attack". wikipedia.org This concerted mechanism, where bond formation and bond cleavage occur simultaneously, leads to a transition state where the central carbon is pentacoordinate. youtube.com The departure of the stable tosylate anion completes the reaction.

The pyridine ring in this compound can influence the reactivity of the molecule. The nitrogen atom can be protonated or coordinated to a Lewis acid, which can affect the electron density of the entire molecule and potentially the rate of the substitution reaction.

Stereochemical Outcomes of Substitution Reactions (e.g., SN2 Pathways)

A hallmark of the SN2 reaction is the inversion of stereochemistry at the reaction center, a phenomenon known as the Walden inversion. wikipedia.orgyoutube.com If the carbon atom bearing the tosylate group in this compound is a chiral center, the SN2 reaction will proceed with a predictable and complete inversion of its configuration. libretexts.orglibretexts.orgwikipedia.org

For instance, if the starting material is the (R)-enantiomer of this compound, the product of an SN2 reaction will be the (S)-enantiomer. This is a direct consequence of the backside attack of the nucleophile, which forces the other three substituents on the carbon to "flip" to the other side, much like an umbrella inverting in a strong wind. wikipedia.orgyoutube.com

The stereochemical outcome is a powerful tool in asymmetric synthesis, allowing for the controlled formation of a specific enantiomer. The tosylation of a chiral alcohol followed by an SN2 reaction with a desired nucleophile is a common strategy to achieve this inversion of configuration. libretexts.orglibretexts.org

The following interactive table illustrates the stereochemical outcome of hypothetical SN2 reactions on a chiral version of this compound.

| Starting Material | Nucleophile | Product | Stereochemical Outcome |

| (R)-5-Ethyl-2-pyridineethanol Tosylate | CN⁻ | (S)-3-(5-ethylpyridin-2-yl)propanenitrile | Inversion of Configuration |

| (S)-5-Ethyl-2-pyridineethanol Tosylate | N₃⁻ | (R)-2-(2-azidoethyl)-5-ethylpyridine | Inversion of Configuration |

| (R)-5-Ethyl-2-pyridineethanol Tosylate | OH⁻ | (S)-5-Ethyl-2-pyridineethanol | Inversion of Configuration |

This table is illustrative of the expected stereochemical outcomes based on the principles of the SN2 mechanism.

Conclusion

Direct Tosylation of 5-Ethyl-2-pyridineethanol

The direct conversion of the primary alcohol in 5-Ethyl-2-pyridineethanol to its tosylate derivative is a primary method for its activation. This process involves the reaction of the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base.

Optimisation of Reaction Conditions for Tosylate Formation

The efficiency of tosylate formation is highly dependent on the chosen reaction conditions. Research into analogous alcohol tosylations has demonstrated that the choice of base and catalyst can significantly influence the reaction rate and yield. For instance, a highly efficient method for the tosylation of a structurally similar alcohol, 2-(2-thienyl)ethanol, utilizes potassium hydroxide (B78521) as a catalyst in the presence of triethylamine (B128534) as a base. This approach has been shown to produce the corresponding tosylate in high yields, suggesting its potential applicability to 5-Ethyl-2-pyridineethanol. google.com

The reaction typically proceeds by the nucleophilic attack of the alcohol onto the sulfur atom of the tosyl chloride, facilitated by the base which serves to deprotonate the alcohol and neutralize the resulting hydrochloric acid. The use of a catalytic amount of a stronger, non-nucleophilic base can accelerate the reaction.

Investigation of Solvent and Base Effects on Reaction Efficiency

The selection of solvent and base is crucial for optimizing the synthesis of this compound. Dichloromethane is a commonly employed solvent for such reactions due to its inert nature and ability to dissolve both the starting materials and reagents.

The choice of base is particularly critical. While tertiary amines like triethylamine are frequently used to scavenge the HCl produced, the addition of a catalytic amount of a stronger, yet non-nucleophilic, base can enhance the reaction rate. Potassium hydroxide has been shown to be an effective catalyst in the tosylation of similar alcohols, leading to significantly shorter reaction times and high product yields. google.com The combination of a stoichiometric amount of a tertiary amine to neutralize the acid byproduct and a catalytic amount of a stronger base to facilitate the reaction appears to be a promising strategy for the efficient synthesis of this compound.

Below is a table summarizing the optimized conditions for the tosylation of a similar alcohol, which can be extrapolated for the synthesis of this compound.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Reaction Time | Yield | Reference |

| 2-(2-thienyl)ethanol | p-Toluenesulfonyl chloride | Potassium Hydroxide | Triethylamine | Dichloromethane | 2-3 hours | >85% | google.com |

Related Activation Strategies for 5-Ethyl-2-pyridineethanol

Beyond direct tosylation, other activation strategies for the hydroxyl group of 5-Ethyl-2-pyridineethanol are also of significant interest in synthetic chemistry. These include the formation of other sulfonate esters, such as mesylates, and direct conversion to halides.

Synthesis of Corresponding Mesylate Derivatives

An alternative and highly efficient method for activating the alcohol is through the formation of a mesylate ester. The reaction of 5-Ethyl-2-pyridineethanol with methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine provides the corresponding mesylate derivative in excellent yield.

A documented procedure for this transformation involves dissolving (5-ethyl-2-pyridyl)ethanol (B8762844) in methylene (B1212753) chloride, followed by the addition of triethylamine. Methanesulfonyl chloride is then added dropwise while cooling, and the reaction is stirred at room temperature. This method has been reported to yield (5-ethyl-2-pyridyl)ethyl methanesulfonate (B1217627) in quantitative yield.

| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Time | Yield | Reference |

| (5-ethyl-2-pyridyl)ethanol | Methanesulfonyl chloride | Triethylamine | Methylene chloride | 3 hours | 100% |

One-Pot Halogenation Reactions from the Alcohol Precursor

The direct conversion of alcohols to alkyl halides in a single step, known as one-pot halogenation, offers a streamlined alternative to the two-step process involving the formation and subsequent displacement of a sulfonate ester. The Appel reaction is a prominent example of such a transformation.

The Appel reaction typically involves treating the alcohol with a combination of triphenylphosphine (B44618) (PPh₃) and a carbon tetrahalide, such as carbon tetrachloride (CCl₄) or carbon tetrabromide (CBr₄), to produce the corresponding alkyl chloride or bromide, respectively. The reaction proceeds through the formation of a phosphonium (B103445) salt intermediate, which is then displaced by the halide ion in an SN2 reaction. This method is known for its mild conditions and generally high yields. While a specific application of the Appel reaction to 5-Ethyl-2-pyridineethanol is not detailed in the reviewed literature, its general applicability to a wide range of alcohols makes it a highly relevant potential route for the direct halogenation of this substrate.

Nucleophilic Substitution Reactions Mediated by the Tosylate Leaving Group

The tosylate anion is a stable species due to resonance delocalization, making it an excellent leaving group in nucleophilic substitution reactions. This property is extensively exploited to introduce new functional groups onto the ethylpyridine core.

A primary application of this compound is in the synthesis of ethers through the Williamson ether synthesis. In this reaction, the tosylate is displaced by an alkoxide or phenoxide ion. Typically, a phenolic or alcoholic substrate is deprotonated by a base, such as potassium carbonate or sodium hydride, to form the nucleophilic alkoxide or phenoxide, which then attacks the electrophilic carbon of the tosylate, leading to the formation of an ether linkage.

This methodology has been employed in the preparation of various biologically active compounds. For instance, it serves as a key step in the synthesis of ligands for the histamine (B1213489) H3 receptor. The reaction of this compound with various substituted phenols in the presence of a base like cesium carbonate in a solvent such as acetonitrile (B52724) affords the corresponding ether derivatives in good yields.

The electrophilic nature of the carbon bearing the tosylate group readily allows for reactions with nitrogen-based nucleophiles. This leads to the formation of a diverse range of nitrogen-containing compounds, including amines and azides. For example, reaction with primary or secondary amines results in the formation of the corresponding N-substituted ethylamine (B1201723) derivatives.

Furthermore, the tosylate can be displaced by the azide (B81097) ion, typically from sodium azide, to produce 2-(2-azidoethyl)-5-ethylpyridine. This azide can then serve as a precursor for other functional groups; for instance, it can be reduced to a primary amine or used in cycloaddition reactions. This displacement reaction is a key step in the synthesis of various heterocyclic compounds.

| Nucleophile | Substrate Class | Product Class |

| R-OH | Alcohol | 2-(2-Alkoxyethyl)-5-ethylpyridine |

| Ar-OH | Phenol | 2-(2-Phenoxyethyl)-5-ethylpyridine |

| RNH₂ | Primary Amine | N-Alkyl-2-(5-ethylpyridin-2-yl)ethanamine |

| R₂NH | Secondary Amine | N,N-Dialkyl-2-(5-ethylpyridin-2-yl)ethanamine |

| N₃⁻ | Azide Salt | 2-(2-Azidoethyl)-5-ethylpyridine |

Coupling and Condensation Reactions Utilizing the Activated Tosylate

While nucleophilic substitution is the predominant reaction pathway, the activated nature of the tosylate group can also be harnessed in coupling and condensation reactions to form new chemical bonds.

The formation of carbon-heteroatom bonds, particularly C-O and C-N bonds as detailed above, is a well-established reactivity of this compound. Similarly, reaction with sulfur nucleophiles, such as thiols, in the presence of a base leads to the formation of thioethers (C-S bond formation).

While less common, under specific conditions, the tosylate can participate in reactions that form carbon-carbon bonds. These reactions often require the use of organometallic reagents. However, for C-C bond formation, the corresponding halide (e.g., bromide or iodide) is often preferred over the tosylate due to the potential for side reactions.

The reactivity of this compound makes it a suitable component for inclusion in cascade or multi-component reaction sequences. In such a sequence, the initial nucleophilic displacement of the tosylate can be followed by further intramolecular or intermolecular transformations to rapidly build molecular complexity. For example, the product of a substitution reaction could be designed to undergo a subsequent intramolecular cyclization, leading to the formation of a bicyclic or polycyclic scaffold. The pyridine (B92270) nitrogen itself can also play a role, for instance by directing a subsequent metal-catalyzed reaction.

Studies on Unwanted Side Reactions and Elimination Pathways

A key consideration when using this compound is the potential for competing elimination reactions, which can reduce the yield of the desired substitution product. The use of a strong, sterically hindered base can promote an E2 elimination pathway, leading to the formation of 5-ethyl-2-vinylpyridine (B134171).

The competition between substitution (SN2) and elimination (E2) is influenced by several factors:

Base: Strong, bulky bases (e.g., potassium tert-butoxide) favor elimination, while less hindered, more nucleophilic species favor substitution.

Temperature: Higher temperatures generally favor elimination over substitution.

Solvent: The choice of solvent can also influence the reaction outcome.

Mechanistic Investigations of Vinyl Pyridine Formation

The formation of 5-ethyl-2-vinylpyridine from this compound proceeds through an elimination reaction. The specific mechanism, whether it follows a unimolecular (E1) or bimolecular (E2) pathway, is dictated by several factors including the nature of the base, the solvent, and the reaction temperature.

The tosylate group (p-toluenesulfonate) is an excellent leaving group due to the resonance stabilization of the resulting tosylate anion. This facilitates the cleavage of the carbon-oxygen bond. The reaction involves the removal of a proton from the carbon atom adjacent to the carbon bearing the tosylate group (the β-carbon).

E2 Mechanism: A concerted, one-step process where a base removes a proton from the β-carbon at the same time as the tosylate group departs. This pathway is favored by the use of a strong, non-nucleophilic base. The rate of the E2 reaction is dependent on the concentration of both the substrate and the base. Given that the substrate is a primary tosylate, an E2 mechanism is highly probable, especially with a strong base, to avoid the formation of an unstable primary carbocation.

E1 Mechanism: A two-step process that begins with the slow departure of the leaving group to form a carbocation intermediate. This is then followed by a rapid removal of a proton from the β-carbon by a weak base (or solvent) to form the alkene. While generally less common for primary substrates due to the instability of the primary carbocation, the proximity of the pyridine ring could potentially stabilize the carbocation through resonance, making an E1 pathway more plausible than for a simple primary alkyl tosylate. However, E1 reactions are often accompanied by competing SN1 substitution reactions.

The choice of reaction conditions is therefore crucial in directing the mechanism towards the desired vinyl pyridine product.

| Factor | Favors E1 Mechanism | Favors E2 Mechanism | Relevance to this compound |

| Substrate | Tertiary > Secondary | Primary > Secondary > Tertiary | As a primary tosylate, an E2 pathway is generally favored. |

| Base | Weak base (e.g., H₂O, ROH) | Strong, non-nucleophilic base (e.g., t-BuOK) | A strong base would strongly favor the E2 mechanism. |

| Solvent | Polar protic | Polar aprotic | The choice of solvent can be used to fine-tune the reaction pathway. |

| Leaving Group | Good leaving group | Good leaving group | The tosylate is an excellent leaving group for both mechanisms. |

Strategies for Minimizing By-product Generation

The primary challenge in the synthesis of 5-ethyl-2-vinylpyridine is the prevention of unwanted side reactions, which can significantly lower the yield and purity of the desired product. The major by-product is often the polymer of 5-ethyl-2-vinylpyridine, as vinylpyridines are known to be sensitive to polymerization. wikipedia.org

One common strategy to mitigate by-product formation is the use of polymerization inhibitors . For instance, substances like 4-tert-butylcatechol (B165716) or methylene blue can be added to the reaction mixture to prevent the premature polymerization of the newly formed vinylpyridine. wikipedia.orggoogle.com

Another significant consideration is the potential for substitution reactions (SN1 or SN2) to compete with the desired elimination reaction. In a substitution reaction, the base would act as a nucleophile, attacking the carbon bearing the tosylate group and displacing it, leading to the formation of an ether or alcohol, depending on the nucleophile. The use of a sterically hindered, non-nucleophilic base is a key strategy to favor elimination over substitution.

Furthermore, the reaction conditions can be optimized to suppress side reactions. For example, conducting the dehydration of the precursor alcohol under vacuum allows for the immediate removal of the vinylpyridine product as it is formed, minimizing its residence time in the hot reaction mixture and thus reducing the likelihood of polymerization. google.com In a similar vein, steam distillation can be employed to continuously remove the product. google.com

A patent for a similar process involving the dehydration of 2-pyridine ethanol (B145695) to 2-vinyl pyridine highlights that the controlled addition of water can surprisingly improve the yield by facilitating steam distillation and preventing polymerization. google.com However, using too little water was found to promote undesired polymerization. google.com

| By-product | Formation Pathway | Mitigation Strategy |

| Poly(5-ethyl-2-vinylpyridine) | Polymerization of the product | Addition of polymerization inhibitors (e.g., 4-tert-butylcatechol, methylene blue). wikipedia.orggoogle.com Immediate removal of the product from the reaction mixture via distillation or steam distillation. google.comgoogle.com |

| 5-Ethyl-2-pyridine-ethanol | Incomplete reaction or hydrolysis of the tosylate | Ensuring complete reaction; careful control of water content. |

| Ether by-products | SN2/SN1 reaction with an alcohol or alkoxide base | Use of a sterically hindered, non-nucleophilic base. |

| Rearrangement products | Carbocation rearrangement in an E1 mechanism | Promoting the E2 mechanism by using a strong base. |

By carefully selecting the base, solvent, temperature, and employing strategies like the use of inhibitors and immediate product removal, the formation of by-products can be minimized, leading to a higher yield and purity of 5-ethyl-2-vinylpyridine.

Computational and Theoretical Chemistry Studies

Molecular Docking Analysis of Derived Compounds

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in understanding the interactions that drive biological activity. The primary derivatives of 5-Ethyl-2-pyridineethanol Tosylate studied in this context are thiazolidinediones, such as the antidiabetic drug pioglitazone (B448), which target the peroxisome proliferator-activated receptor-gamma (PPARγ).

Ligand-Protein Interaction Profiling for Derivatives

Molecular docking studies of pioglitazone and its analogs within the ligand-binding domain (LBD) of PPARγ have revealed a conserved binding mode. The thiazolidinedione headgroup is crucial for activity, forming hydrogen bonds with key amino acid residues in the receptor's active site, including those in the AF-2 pocket and helix 12, which stabilizes the active conformation of the LBD. nih.gov

Interactive Data Table: Key Ligand-Protein Interactions for Pioglitazone Derivatives with PPARγ

| Derivative | Key Interacting Residues | Type of Interaction | Reference |

| Pioglitazone | Tyr473, His323, His449 | Hydrogen Bonding | researchgate.net |

| Pioglitazone | Cys285, Ser289 | Hydrophobic Interactions | nih.gov |

| (S,S)-PioOH | Arg288, Gln286 | Water-mediated Hydrogen Bonds | nih.gov |

| Lobeglitazone | Additional residues in Ω-pocket | Hydrophobic Contacts | nih.gov |

Structure-Activity Relationship (SAR) and Design Insights

Structure-Activity Relationship (SAR) studies, informed by computational analyses, provide a framework for designing more potent and selective ligands. For pioglitazone analogs, SAR studies have highlighted several key structural features that govern their activity as PPARγ agonists. researchgate.net

The general pharmacophore for this class of compounds includes a thiazolidinedione headgroup, a central phenyl ring, and a flexible side chain. The nature and substitution pattern of the side chain, which originates from this compound, are critical for modulating activity. Studies have shown that the presence of electron-releasing groups on aromatic rings within the side chain can enhance the biological response. researchgate.net Furthermore, computational docking has been used to compare the binding affinities of different analogs, suggesting that even subtle changes, such as the substitution of a benzene (B151609) ring with a pyridine (B92270) ring, may not significantly alter binding affinity but can affect other properties. researchgate.net

The development of novel thiazolidinedione derivatives often employs molecular docking to predict their binding modes and affinities, guiding the synthetic process toward compounds with potentially improved therapeutic profiles and fewer side effects. vensel.orgresearchgate.net For example, the introduction of bulkier ring systems has been shown to significantly improve antidiabetic activity. vensel.org

Interactive Data Table: Structure-Activity Relationship Insights for Pioglitazone Analogs

| Structural Modification | Effect on Activity | Computational Insight | Reference |

| Hydroxylation of ethyl side chain | Reduced potency | Altered H-bond network | nih.gov |

| Addition of p-methoxyphenoxy group | Enhanced affinity | Additional hydrophobic contacts | nih.gov |

| Electron-releasing groups on side chain | Increased glucose uptake | Favorable electronic interactions | researchgate.net |

| Introduction of bulkier ring systems | Improved antidiabetic activity | Enhanced binding interactions | vensel.org |

Quantum Chemical Calculations of Reactivity and Stability

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic structure, reactivity, and stability of molecules. For pioglitazone, DFT calculations at the B3LYP/6-31G(d,p) level of theory have been employed to investigate its molecular geometry and vibrational frequencies. sphinxsai.com

These studies have determined the optimized molecular structure, belonging to the C1 point group symmetry, and have calculated key geometrical parameters like bond lengths and bond angles. For instance, the S1-C5 bond length was calculated to be 1.8475 Å, while the N3-H26 bond length was found to be 1.0130 Å. sphinxsai.com Such calculations are fundamental for understanding the molecule's intrinsic properties and serve as a basis for more complex simulations.

Furthermore, DFT has been used to analyze the frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap is an indicator of molecular stability. sphinxsai.com Molecular electrostatic potential (MEP) maps, also derived from DFT, visualize the electron density distribution and are used to predict sites for electrophilic and nucleophilic attack, explaining how these molecules interact with biological receptors. nih.govnih.gov

Reaction Pathway Modeling and Transition State Analysis

This compound is a key intermediate in the synthesis of pioglitazone. google.comgoogle.com The synthesis typically involves the Williamson ether synthesis, where the tosylate acts as an electrophile that reacts with a nucleophile, such as the hydroxyl group of 4-hydroxybenzaldehyde, in the presence of a base. vaia.com This reaction forms the ether linkage that constitutes the side chain of pioglitazone.

Analytical Methodologies for Research and Characterization

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure and functional groups present in 5-Ethyl-2-pyridineethanol Tosylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. This would include signals for the ethyl group protons (a triplet and a quartet), the protons on the pyridine (B92270) ring, the methylene (B1212753) protons adjacent to the pyridine ring and the tosylate group, and the protons of the tosyl group's methyl and aromatic ring.

¹³C NMR: The carbon-13 NMR spectrum would complement the proton NMR data by showing signals for each unique carbon atom in the molecule. This would allow for the confirmation of the carbon skeleton, including the carbons of the ethyl group, the pyridine ring, the ethanol (B145695) bridge, and the tosylate moiety. For instance, a research article on related compounds reported the presence of carbon signals in the ranges of 15.3-15.4 ppm and 25.5-25.8 ppm, corresponding to the ethyl group carbons (C8 and C7 respectively), which would be expected in the spectrum of this compound as well. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands indicating the presence of its key functional groups. While a specific spectrum for the tosylate is not provided, data for the precursor, 5-Ethyl-2-pyridineethanol, shows characteristic absorptions. nih.gov The tosylate derivative would be expected to show strong absorptions corresponding to the sulfonate group (S=O stretching), in addition to the bands associated with the pyridine ring and the C-O bond.

Mass Spectrometry for Molecular Weight and Isotopic Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound. For this compound, mass spectrometry would confirm its molecular weight of approximately 305.39 g/mol . cymitquimica.comlgcstandards.com High-resolution mass spectrometry (HRMS) could further provide the exact mass, allowing for the determination of its molecular formula, C₁₆H₁₉NO₃S. cymitquimica.comlgcstandards.com This technique is crucial for verifying the successful synthesis of the target compound.

Chromatographic Methods for Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple and rapid method used to monitor the progress of a chemical reaction. In the synthesis of derivatives of 5-Ethyl-2-pyridineethanol, TLC has been employed to track the conversion of reactants to products. researchgate.net For the preparation of this compound, TLC would be used to observe the disappearance of the starting material (5-Ethyl-2-pyridineethanol) and the appearance of the product spot at a different retention factor (Rf) value. A common solvent system used for similar compounds is a mixture of toluene (B28343) and ethyl acetate. researchgate.net

Column Chromatography for Purification Strategies

Column chromatography is a preparative technique used to purify chemical compounds from a mixture. Following the synthesis of this compound, column chromatography would be the primary method for its isolation and purification. The choice of the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (a solvent or a mixture of solvents) would be optimized to achieve the best separation from any unreacted starting materials or byproducts. While specific details for the purification of this compound are not extensively documented, methods for related compounds often utilize reverse-phase columns with a mobile phase containing acetonitrile (B52724), water, and an acid modifier like phosphoric or formic acid. sielc.com This technique is scalable and can be adapted for the isolation of impurities in preparative separation. sielc.com

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a cornerstone technique in the characterization of novel chemical compounds. This analytical method determines the mass percentage of each element present in a sample, which is then used to derive the empirical formula—the simplest whole-number ratio of atoms in the compound. The confirmation of the empirical formula is a critical step in verifying the identity and purity of a synthesized compound like this compound.

The process involves the combustion of a precisely weighed sample of the compound in a controlled environment. The resulting combustion products, primarily carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (NOₓ), are collected and measured. The amounts of these products are then used to calculate the mass percentages of carbon, hydrogen, and nitrogen in the original sample. Sulfur content is typically determined by other methods, such as high-temperature decomposition followed by infrared detection of the resulting sulfur dioxide (SO₂).

For this compound, with the proposed molecular formula C₁₆H₁₉NO₃S, the theoretical elemental composition can be calculated based on the atomic weights of its constituent elements. This theoretical data provides a benchmark against which experimentally obtained values are compared. A close correlation between the experimental and theoretical percentages for carbon, hydrogen, nitrogen, and sulfur would provide strong evidence for the proposed molecular structure and the successful synthesis of the target compound.

While specific experimental data for this compound is not widely available in the reviewed literature, the expected theoretical values are presented below. In a typical research setting, these calculated values would be compared against the results from an elemental analyzer to confirm the empirical formula. lgcstandards.comresearchgate.net

| Element | Symbol | Theoretical Percentage (%) |

| Carbon | C | 62.93 |

| Hydrogen | H | 6.27 |

| Nitrogen | N | 4.59 |

| Oxygen | O | 15.72 |

| Sulfur | S | 10.50 |

Broader Research Implications and Future Perspectives

Advancements in Pharmaceutical Intermediate Synthesis and Process Chemistry

5-Ethyl-2-pyridineethanol and its tosylate derivative are crucial intermediates in the synthesis of various pharmaceutical compounds. chemimpex.com Notably, 5-Ethyl-2-pyridineethanol is a key component in the production of Pioglitazone (B448), an oral antidiabetic agent used to improve glycemic control in patients with type 2 diabetes. sarex.com The synthesis of Pioglitazone and its impurities often involves the use of 5-Ethyl-2-pyridineethanol Tosylate as a starting material or intermediate. cymitquimica.com

Research in process chemistry aims to develop more efficient, scalable, and cost-effective methods for producing these intermediates. This includes optimizing reaction conditions, exploring novel catalysts, and improving purification techniques to enhance yield and purity. For instance, methods for producing pyridine (B92270) ethanol (B145695) derivatives, including 5-Ethyl-2-pyridineethanol, have been developed to achieve high yields and selectivity, which is crucial for industrial-scale manufacturing. google.com The development of such processes is vital for ensuring a stable and affordable supply of essential medicines.

Expanding Utility in Agrochemical Research and Development

The applications of 5-Ethyl-2-pyridineethanol and its derivatives extend into the field of agrochemicals. These compounds can serve as building blocks for the synthesis of novel pesticides and herbicides. chemimpex.com The unique chemical structure of the pyridine ring can be modified to create molecules with specific biological activities against pests and weeds, potentially leading to the development of more effective and environmentally benign crop protection agents.

Further research in this area could focus on synthesizing and screening a library of compounds derived from 5-Ethyl-2-pyridineethanol to identify new agrochemical candidates. Structure-activity relationship (SAR) studies would be instrumental in understanding how different chemical modifications influence the efficacy and selectivity of these compounds. The goal is to develop next-generation agrochemicals that offer improved performance with reduced environmental impact.

Potential in Biochemical Assay Design and Metabolic Pathway Studies

In the realm of biochemistry, 5-Ethyl-2-pyridineethanol and its derivatives have the potential to be utilized in the design of biochemical assays and for studying metabolic pathways. chemimpex.com The compound can be used to synthesize probes and substrates for enzymes involved in various biological processes. These tools are invaluable for researchers seeking to understand enzyme function, kinetics, and inhibition.

For example, derivatives of 5-Ethyl-2-pyridineethanol could be designed to interact with specific enzymes in a metabolic pathway, allowing for the study of that pathway's role in health and disease. This could have implications for drug discovery and the development of diagnostics. Modern toxicity screening and metabolic pathway evaluation often rely on such specifically designed chemical probes to investigate the effects of new chemical entities on biological systems. nih.govmdpi.com

Emerging Applications in Advanced Materials Science and Catalysis

The versatility of the pyridine structure in 5-Ethyl-2-pyridineethanol also suggests potential applications in advanced materials science and catalysis. Pyridine-containing polymers are known for their unique electronic and optical properties, making them suitable for a range of applications, including in electronic devices and sensors. Pyridine ethanol compounds can serve as monomers for the synthesis of such polymers. google.com

In the field of catalysis, pyridine-based ligands are widely used to coordinate with metal centers, forming catalysts for a variety of chemical transformations. The specific structure of 5-Ethyl-2-pyridineethanol could be exploited to design novel ligands that impart unique reactivity and selectivity to metal catalysts. This could lead to the development of more efficient and sustainable chemical processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.